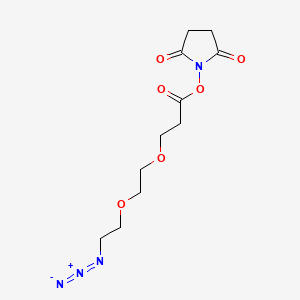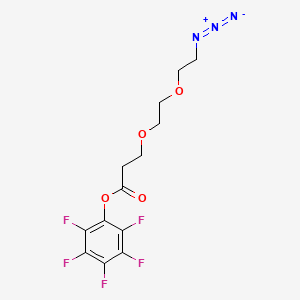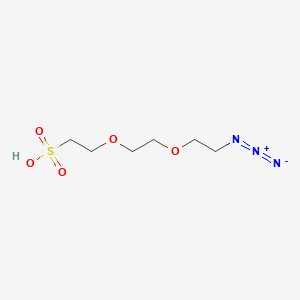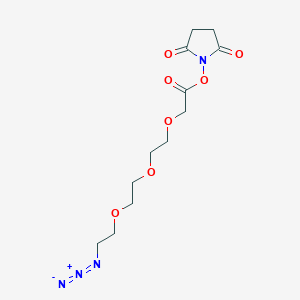
Azido-SS-PEG2-Säure
Übersicht
Beschreibung
Azido-C2-SS-PEG2-C2-acid is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-C2-SS-PEG2-C2-acid is used in the synthesis of antibody-drug conjugates (ADCs) . The Azide group in the compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-C2-SS-PEG2-C2-acid is C9H17N3O4S2 . It contains an Azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The Azide group in Azido-C2-SS-PEG2-C2-acid can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-C2-SS-PEG2-C2-acid has a molecular weight of 295.38 g/mol . It is a PEG linker containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Klickchemie
Die Azidgruppe in Azido-SS-PEG2-Säure kann mit Alkinen, BCN, DBCO über Klickchemie reagieren, um eine stabile Triazolbindung zu ergeben {svg_1} {svg_2}. Dies macht es in einer Vielzahl von Biokonjugationsanwendungen nützlich, bei denen es zur Verknüpfung verschiedener Biomoleküle verwendet werden kann.
Arzneimittelverabreichung
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_3} {svg_4}. Diese Eigenschaft kann in der Arzneimittelverabreichung genutzt werden, bei der die Verbindung zur Verbesserung der Löslichkeit und Bioverfügbarkeit hydrophober Arzneimittel eingesetzt werden kann.
Proteinmarkierung
Die Azidgruppe in this compound kann über Klickchemie mit Alkin-markierten Proteinen oder Peptiden reagieren {svg_5} {svg_6}. Dies ermöglicht die spezifische Markierung von Proteinen, die in verschiedenen Forschungsanwendungen nützlich sein kann, z. B. bei der Untersuchung der Proteinfunktion und -lokalisierung.
Biokonjugation
Die terminale Carbonsäure in this compound kann in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Amingruppen reagieren, um eine stabile Amidbindung zu bilden {svg_7} {svg_8}. Dies macht es in der Biokonjugation nützlich, bei der es zur Verknüpfung verschiedener Biomoleküle verwendet werden kann.
Spaltbarer Linker
this compound ist ein spaltbarer PEG-Linker {svg_9}. Dies bedeutet, dass es verwendet werden kann, um zwei Moleküle so miteinander zu verbinden, dass die Verbindung unter bestimmten Bedingungen wieder gelöst werden kann. Dies kann in einer Vielzahl von Anwendungen nützlich sein, z. B. in der Arzneimittelverabreichung, bei der das Arzneimittel an einem bestimmten Ort freigesetzt werden muss.
Erhöhte Wasserlöslichkeit
Der PEG-Spacer in this compound erhöht die Wasserlöslichkeit von Verbindungen in wässrigen Medien {svg_10}. Dies kann in einer Vielzahl von Anwendungen nützlich sein, z. B. in der Arzneimittelverabreichung und Biokonjugation, bei denen eine Erhöhung der Löslichkeit einer Verbindung deren Leistung verbessern kann.
Wirkmechanismus
Azido-C2-SS-PEG2-C2-acid is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Safety and Hazards
In case of skin contact with Azido-C2-SS-PEG2-C2-acid, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . If ingested, seek medical attention .
Zukünftige Richtungen
Azido-C2-SS-PEG2-C2-acid is a promising compound in the field of antibody-drug conjugates (ADCs) . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups, makes it a valuable tool in the synthesis of ADCs .
Biochemische Analyse
Biochemical Properties
Azido-C2-SS-PEG2-C2-acid plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . The nature of these interactions is primarily covalent bonding, leading to the formation of stable ADCs .
Cellular Effects
The effects of Azido-C2-SS-PEG2-C2-acid on cells are largely dependent on the specific ADC it is part of. As a linker, it helps attach cytotoxic drugs to antibodies, allowing the drug to be delivered directly to target cells . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-C2-SS-PEG2-C2-acid exerts its effects at the molecular level through its role in the formation of ADCs . It binds to biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This can lead to changes in gene expression and enzyme activity, depending on the specific ADC .
Temporal Effects in Laboratory Settings
The effects of Azido-C2-SS-PEG2-C2-acid over time in laboratory settings are largely dependent on the stability of the ADC it forms
Dosage Effects in Animal Models
As a linker in ADCs, its effects would likely depend on the specific ADC and the dosage used .
Metabolic Pathways
Azido-C2-SS-PEG2-C2-acid is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors that catalyze the azide-alkyne cycloaddition reaction
Transport and Distribution
Azido-C2-SS-PEG2-C2-acid is transported and distributed within cells as part of ADCs . Its localization or accumulation would depend on the specific ADC and the target cells .
Subcellular Localization
As part of an ADC, it would likely be localized to the area where the ADC is designed to act
Eigenschaften
IUPAC Name |
3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S2/c10-12-11-2-7-17-18-8-6-16-5-4-15-3-1-9(13)14/h1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCXCCDJZIEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCSSCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



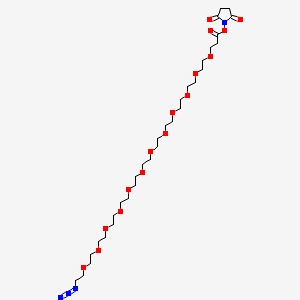
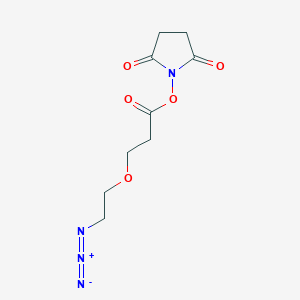

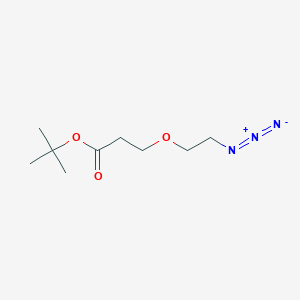

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
